2-Chloro-3-ethyl-8-methylquinoline
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Overview
Description
2-Chloro-3-ethyl-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂ClN and a molecular weight of 205.68 g/mol . This compound belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Chloro-3-ethyl-8-methylquinoline, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, reducing reaction time and energy consumption.
Solvent-Free Reactions: These reactions are carried out without solvents, minimizing environmental impact.
Catalyst Recycling: Using recyclable catalysts like clay or ionic liquids to promote the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethyl-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles like amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinolines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Scientific Research Applications
2-Chloro-3-ethyl-8-methylquinoline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethyl-8-methylquinoline involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
2-Chloro-3-ethyl-8-methylquinoline can be compared with other quinoline derivatives:
2-Chloroquinoline: Similar in structure but lacks the ethyl and methyl groups, leading to different reactivity and applications.
3-Ethyl-8-methylquinoline: Lacks the chlorine atom, affecting its chemical properties and biological activities.
8-Methylquinoline: Lacks both the chlorine and ethyl groups, resulting in different synthetic routes and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-ethyl-8-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)13/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYOLSCCWFXYRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC(=C2N=C1Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594433 |
Source
|
Record name | 2-Chloro-3-ethyl-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917750-56-2 |
Source
|
Record name | 2-Chloro-3-ethyl-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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